N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2S2 and its molecular weight is 473.99. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamides Applications
- Herbicide Development: Chloroacetamides like alachlor and metazachlor are used as herbicides for controlling annual grasses and broad-leaved weeds in various crops. They inhibit fatty acid synthesis in plants, a mechanism that could be studied for developing more efficient agrochemicals (Weisshaar & Böger, 1989).
Pyrazolo[3,4-d]Pyrimidine Derivatives Applications
- Antitumor Activity: A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against human breast adenocarcinoma cells (MCF7). Among these, certain derivatives exhibited mild to moderate activity, highlighting the potential of such compounds in cancer therapy research (El-Morsy et al., 2017).
Other Related Research Applications
- Synthesis of Heterocycles: Research on activated nitriles has led to the synthesis of polyfunctionally substituted heterocycles, including pyrimidines and thiophenes, through reactions with acetic anhydride or acid chloride. These synthesized compounds have potential applications in developing new pharmaceuticals and materials (Elian et al., 2014).
- Anti-inflammatory Activity: Studies on N-(3-chloro-4-fluorophenyl) derivatives have shown significant anti-inflammatory activity. This suggests the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S2/c1-3-27-19-18(13(2)25-27)24-21(26(20(19)29)11-14-7-6-10-30-14)31-12-17(28)23-16-9-5-4-8-15(16)22/h4-10H,3,11-12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAMKYYBTVOZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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